molecular formula C9H7BrN2O B026076 3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one CAS No. 103095-74-5

3-(4-Bromophenyl)-1,4-dihydropyrazol-5-one

Cat. No.: B026076
CAS No.: 103095-74-5
M. Wt: 239.07 g/mol
InChI Key: WESYQPCMJBXDKK-UHFFFAOYSA-N
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Description

Benzyl bromide, also known as bromomethylbenzene, is an organic compound with the formula C₆H₅CH₂Br. It consists of a benzene ring substituted with a bromomethyl group. Benzyl bromide is a colorless liquid with a sharp and pungent odor. It is known for its lachrymatory properties, meaning it can cause tearing and irritation to the eyes and mucous membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene. This process involves the free radical halogenation of toluene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in the presence of a radical initiator such as benzoyl peroxide and under reflux conditions .

Industrial Production Methods: In industrial settings, benzyl bromide is produced by the bromination of toluene using bromine in the presence of a catalyst. The reaction is conducted in a continuous-flow reactor to ensure efficient mass utilization and high throughput. The use of photochemical methods, such as using a bromine generator in continuous flow mode, has also been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Benzyl alcohol, benzyl amine, and benzyl ethers.

    Oxidation: Benzyl alcohol and benzoic acid.

    Reduction: Toluene.

Scientific Research Applications

Benzyl bromide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness of Benzyl Bromide: Benzyl bromide is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its reactivity is higher than benzyl chloride but lower than benzyl iodide, providing an optimal balance for many organic synthesis reactions .

Properties

CAS No.

103095-74-5

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

3-(4-bromophenyl)-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13)

InChI Key

WESYQPCMJBXDKK-UHFFFAOYSA-N

SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(=NNC1=O)C2=CC=C(C=C2)Br

Synonyms

5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Origin of Product

United States

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